2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 77651-38-8
VCID: VC21087809
InChI: InChI=1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)
SMILES: C1CC2=C(C1)SC(=C2C(=O)N)N
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 77651-38-8

Cat. No.: VC21087809

Molecular Formula: C8H10N2OS

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - 77651-38-8

Specification

CAS No. 77651-38-8
Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
IUPAC Name 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)
Standard InChI Key CIYGFKXNRTYHLB-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C(=O)N)N
Canonical SMILES C1CC2=C(C1)SC(=C2C(=O)N)N

Introduction

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound belonging to the class of heterocyclic organic compounds, specifically featuring a thiophene ring fused with a cyclopentane structure. This compound has garnered attention in various fields such as medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

Synthesis and Reactions

The synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step processes that may include cyclization reactions and functional group transformations. The specific methods can vary based on the desired purity and yield of the final product.

Common Synthetic Routes

  • Cyclization of Thiophene Derivatives: Starting with simpler thiophene derivatives, cyclization reactions can be employed to form the cyclopenta structure.

  • Amidation Reactions: The introduction of the carboxamide group can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

  • Reduction Steps: Reduction processes may be necessary to obtain the dihydro form of the compound from its oxidized counterparts.

Biological Activity

Research has indicated that compounds similar to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit various biological activities, including antimicrobial and anticancer properties.

Pharmacological Studies

Studies have shown that this compound may interact with specific biological targets, leading to potential therapeutic applications:

  • Antimicrobial Activity: Preliminary tests suggest efficacy against certain bacterial strains.

  • Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Applications

Due to its unique structure, 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has potential applications in:

Drug Development

The compound's ability to interact with biological systems makes it a candidate for further development into pharmaceutical agents targeting various diseases.

Material Science

Its structural properties may also lend themselves to applications in materials science, particularly in the development of organic semiconductors or polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator